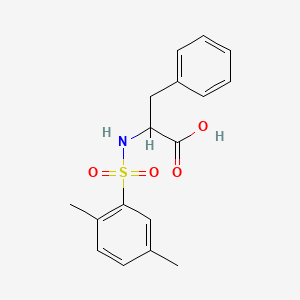
Acide (2-amino-4-(éthoxycarbonyl)phényl)boronique chlorhydrate
Vue d'ensemble
Description
“(2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride” is an organic intermediate . It is a white to off-white powder . It is used as a reactant involved in oxidative hydroxylation for the preparation of phenols .
Synthesis Analysis
The compound can be prepared from 4-iodobenzoic acid ethyl ester and triisopropyl borate . It is also involved in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Molecular Structure Analysis
The molecular weight of the compound is 209.01 . The IUPAC name is 2-amino-4-(ethoxycarbonyl)phenylboronic acid . The InChI code is 1S/C9H12BNO4/c1-2-15-9(12)6-3-4-7(10(13)14)8(11)5-6/h3-5,13-14H,2,11H2,1H3 .Chemical Reactions Analysis
The compound is used in Suzuki–Miyaura coupling . It is also involved in oxidative hydroxylation for the preparation of phenols . Furthermore, it is used in the formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The compound is a white to off-white powder . It has a molecular weight of 209.01 . The storage temperature is refrigerated .Applications De Recherche Scientifique
Conception et administration de médicaments
Acide (2-amino-4-(éthoxycarbonyl)phényl)boronique chlorhydrate: est considéré comme un composé précieux dans la conception de nouveaux médicaments et de systèmes d'administration de médicaments. Son composant acide boronique est particulièrement utile comme transporteur de bore adapté à la capture neutronique . Cette thérapie est une forme de traitement du cancer qui cible et détruit les cellules cancéreuses plus efficacement et avec moins de dommages aux tissus sains environnants.
Études d'hydrolyse
La stabilité des acides boroniques et de leurs esters, comme notre composé d'intérêt, est un facteur crucial dans les applications pharmacologiques. Des études ont montré que ces composés sont marginalement stables dans l'eau et que leur hydrolyse est influencée par le pH, avec une accélération considérable au pH physiologique . Comprendre ce comportement est essentiel pour développer des formulations médicamenteuses stables.
Synthèse organoborée
Les composés organoborés sont essentiels en synthèse organique, et l'This compound peut être utilisé pour créer divers produits borylés. Ces produits sont des intermédiaires clés dans des réactions telles que le couplage de Suzuki-Miyaura, qui est largement utilisé pour former des liaisons carbone-carbone dans la synthèse de produits pharmaceutiques et de produits chimiques fins .
Transformations de groupes fonctionnels
Le groupe acide boronique peut être transformé en une large gamme de groupes fonctionnels. Cela inclut les oxydations, les aminations, les halogénations et les formations de liaisons carbone-carbone telles que les alkénylations, les alcynylations et les arylations. Ces transformations élargissent l'utilité du composé dans des synthèses organiques complexes .
Développement de capteurs
This compound: a des applications dans la technologie des capteurs. Des électrodes modifiées utilisant ce composé ont été développées pour la détection d'analytes tels que le NADH et le H2O2. De plus, il peut être utilisé pour créer des capteurs holographiques sélectifs au glucose, qui ont un potentiel en diagnostics médicaux .
Recherche en chimie synthétique
En chimie synthétique, le composé est impliqué dans diverses réactions, notamment l'hydroxylation oxydative pour la préparation de phénols, la substitution aromatique homolytique, le couplage croisé avec des composés α-bromocarbonylés et les réactions de couplage de Suzuki. Ces réactions sont fondamentales dans la synthèse de molécules organiques complexes .
Safety and Hazards
Orientations Futures
The compound is a valuable building block in organic synthesis . It is used in the preparation of small molecules with a trihydroxybenzene motif as pan-selectin antagonists and potential anti-inflammatory agents . It is also used in the preparation of designed boronate ligands for glucose-selective holographic sensors .
Mécanisme D'action
Target of Action
The primary target of (2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride is the formation of carbon-carbon bonds in organic synthesis . This compound is a type of organoboron reagent, which is widely used in Suzuki-Miyaura cross-coupling reactions . These reactions are crucial for creating new carbon-carbon bonds, which is a fundamental process in the synthesis of many complex organic compounds .
Mode of Action
The (2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura cross-coupling reaction, the boronic acid compound acts as a nucleophile, transferring the organic group from boron to palladium . This process is facilitated by a base and occurs under mild and functional group tolerant reaction conditions .
Biochemical Pathways
The key biochemical pathway involved in the action of (2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride is the Suzuki-Miyaura cross-coupling reaction . This reaction pathway involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The boronic acid compound plays a crucial role in this pathway, enabling the formation of new carbon-carbon bonds .
Result of Action
The result of the action of (2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride is the formation of new carbon-carbon bonds . This is a fundamental process in organic synthesis, enabling the creation of complex organic compounds from simpler precursors . The compound’s action thus has significant implications for the synthesis of a wide range of organic compounds, including natural products and biologically active compounds .
Action Environment
The action of (2-Amino-4-(ethoxycarbonyl)phenyl)boronic acid hydrochloride is influenced by several environmental factors. The compound is typically stored in an inert atmosphere at room temperature , indicating that it may be sensitive to oxygen and moisture. The Suzuki-Miyaura cross-coupling reactions in which it participates are generally performed under mild conditions and are tolerant of a wide range of functional groups . This suggests that the compound’s action, efficacy, and stability can be influenced by the presence of other functional groups and the specific conditions under which the reaction is carried out .
Analyse Biochimique
Biochemical Properties
Boronic acids and their esters are known to be highly valuable compounds for the design of new drugs and drug delivery devices . They are particularly considered as boron-carriers suitable for neutron capture therapy .
Molecular Mechanism
Boronic acids and their esters are known to undergo various chemical reactions, such as oxidative hydroxylation, homolytic aromatic substitution, cross-coupling with α-bromocarbonyl compounds, Suzuki-coupling reaction with quinoline carboxylates, trifluoromethylation, and carbometalation of ynamides .
Temporal Effects in Laboratory Settings
It is known that boronic acids and their esters are only marginally stable in water .
Metabolic Pathways
Boronic acids and their esters are known to interact with various enzymes and cofactors .
Propriétés
IUPAC Name |
(2-amino-4-ethoxycarbonylphenyl)boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO4.ClH/c1-2-15-9(12)6-3-4-7(10(13)14)8(11)5-6;/h3-5,13-14H,2,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJSJDLFBDCPQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)OCC)N)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656885 | |
| Record name | [2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957034-59-2 | |
| Record name | [2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


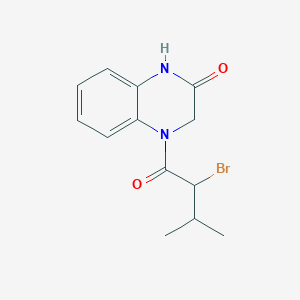


![1-[4-chloro-2-(trifluoromethyl)phenyl]-5-(chloromethyl)-1H-1,2,3,4-tetrazole](/img/structure/B1519588.png)
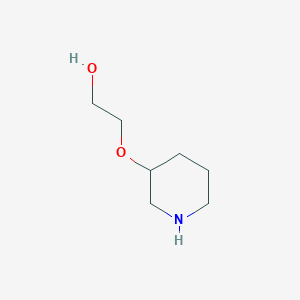
![2-[Cyclopentyl(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B1519594.png)
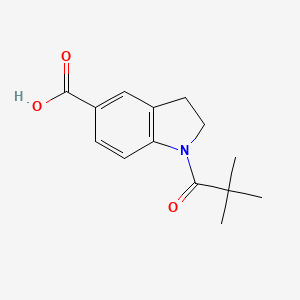
![Methyl 4-[(4-methoxypiperidin-1-yl)methyl]benzoate](/img/structure/B1519597.png)

![Benzenesulfonic acid 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-6-methyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1519600.png)
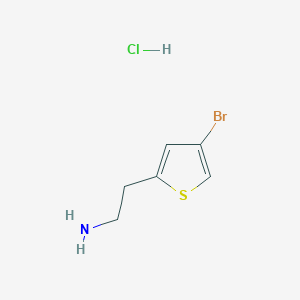
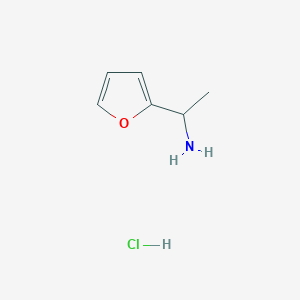
![3-[1-(Ethylamino)ethyl]phenol hydrobromide](/img/structure/B1519606.png)
